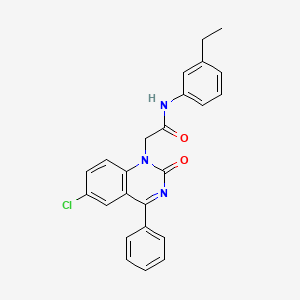
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide, also known as C2PQA, is a synthetic compound that has been studied for its potential therapeutic applications. C2PQA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been studied for its potential use in drug delivery systems and as a therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been studied for its potential use in drug delivery systems and as a therapeutic agent for a variety of diseases.
Wirkmechanismus
The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide is not yet fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory mediators. Inhibition of COX-2 activity by 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide leads to decreased inflammation and pain.
Biochemical and Physiological Effects
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, it has been shown to have anti-oxidant, anti-viral, and anti-fungal properties. It has also been shown to have anti-allergic, anti-arrhythmic, and anti-platelet aggregation properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide in lab experiments include its low toxicity, wide range of biological activities, and its ability to target specific cells or tissues. The limitations of using 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide in lab experiments include its low solubility in water and its low bioavailability.
Zukünftige Richtungen
The potential future directions for 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide include further research into its anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, further research could be conducted into its potential use as a therapeutic agent for a variety of diseases, its potential use in drug delivery systems, and its potential use as an anti-allergen. Other potential future directions for 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide include further research into its anti-oxidant, anti-viral, and anti-fungal properties, as well as its potential use as an anti-arrhythmic and anti-platelet aggregation agent.
Synthesemethoden
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide can be synthesized using a variety of methods. The most common method is the reaction of 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl chloride with N-phenylacetamide in the presence of a base catalyst. This process typically yields a yield of greater than 90%.
Eigenschaften
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)25-22(28)26(19)14-20(27)24-17-9-5-2-6-10-17/h1-13H,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCPXVNJGPURBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({2-[2-(3,4-dimethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B6543517.png)
![4-cyclopropaneamido-N-{2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide](/img/structure/B6543530.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6543540.png)
![2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543551.png)
![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6543554.png)
![N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543559.png)
![N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543560.png)
![N-[4-({2-[(2,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide](/img/structure/B6543566.png)
![4-fluoro-N-[4-({2-[(2-methoxyphenyl)formamido]ethyl}carbamoyl)phenyl]benzamide](/img/structure/B6543568.png)
![N-(4-{[2-(cyclopropylformamido)ethyl]carbamoyl}phenyl)-4-methylbenzamide](/img/structure/B6543574.png)
![N-[4-({2-[(3,4-difluorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543576.png)
![N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543581.png)
![N-[4-({2-[(furan-2-yl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide](/img/structure/B6543582.png)
